molecular formula C40H73N3O2.C2H4O2<br>C42H77N3O4 B12691267 N,N'-(Iminodiethylene)bis(octadeca-9,12-dienamide) monoacetate CAS No. 93918-62-8

N,N'-(Iminodiethylene)bis(octadeca-9,12-dienamide) monoacetate

Cat. No.: B12691267
CAS No.: 93918-62-8
M. Wt: 688.1 g/mol
InChI Key: LLDOUZQKVYIYBF-AGIJYSFMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-(Iminodiethylene)bis(octadeca-9,12-dienamide) monoacetate is a complex organic compound with the molecular formula C42H77N3O4 and a molecular weight of 688.07848 . This compound is known for its unique structure, which includes long hydrocarbon chains and multiple functional groups, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Iminodiethylene)bis(octadeca-9,12-dienamide) monoacetate typically involves the reaction of iminodiethylene with octadeca-9,12-dienoic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-(Iminodiethylene)bis(octadeca-9,12-dienamide) monoacetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include specific solvents, temperatures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce carboxylic acids or ketones, while reduction could yield alcohols or alkanes.

Scientific Research Applications

N,N’-(Iminodiethylene)bis(octadeca-9,12-dienamide) monoacetate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: It can be used in studies related to lipid metabolism and membrane biology due to its long hydrocarbon chains.

    Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism by which N,N’-(Iminodiethylene)bis(octadeca-9,12-dienamide) monoacetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The long hydrocarbon chains allow it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, the functional groups can participate in specific biochemical reactions, influencing various metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N,N’-(Iminodiethylene)bis(octadeca-9,12-dienamide): Lacks the monoacetate group but has similar structural features.

    N,N’-(Iminodiethylene)bis(octadeca-9,12-dienamide) diacetate: Contains two acetate groups, offering different reactivity and solubility properties.

Uniqueness

N,N’-(Iminodiethylene)bis(octadeca-9,12-dienamide) monoacetate is unique due to its specific combination of functional groups and long hydrocarbon chains, which confer distinct physical and chemical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

93918-62-8

Molecular Formula

C40H73N3O2.C2H4O2
C42H77N3O4

Molecular Weight

688.1 g/mol

IUPAC Name

acetic acid;(9E,12E)-N-[2-[2-[[(9E,12E)-octadeca-9,12-dienoyl]amino]ethylamino]ethyl]octadeca-9,12-dienamide

InChI

InChI=1S/C40H73N3O2.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(44)42-37-35-41-36-38-43-40(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h11-14,17-20,41H,3-10,15-16,21-38H2,1-2H3,(H,42,44)(H,43,45);1H3,(H,3,4)/b13-11+,14-12+,19-17+,20-18+;

InChI Key

LLDOUZQKVYIYBF-AGIJYSFMSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC(=O)NCCNCCNC(=O)CCCCCCC/C=C/C/C=C/CCCCC.CC(=O)O

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NCCNCCNC(=O)CCCCCCCC=CCC=CCCCCC.CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.